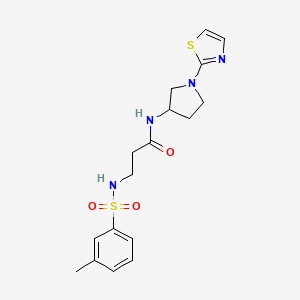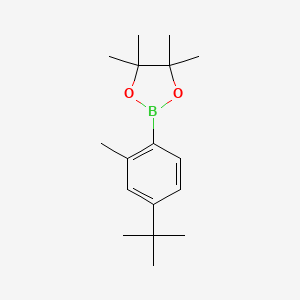
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of the synthesized derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis .Applications De Recherche Scientifique
Hydroxyl Group Protection
One significant application of tert-butyl derivatives in scientific research is the protection of hydroxyl groups during chemical synthesis. Corey and Venkateswarlu (1972) highlighted the development of chemical agents, including tert-butyldimethylsilyl derivatives, for protecting hydroxyl groups to enhance stability under various conditions while allowing for easy removal when necessary. This chemical strategy is critical in synthesizing complex molecules, including prostaglandins, by providing stability to ethers in various solvents and resisting hydrogenolysis and mild chemical reduction (Corey & Venkateswarlu, 1972).
Metabolic Studies
In the realm of pharmacology and toxicology, tert-butyl derivatives are used to understand the metabolic pathways of drugs. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing insights into the metabolic reactions involving hydroxylation and carbonyl reduction. This research contributes to our understanding of drug metabolism in liver microsomes, showcasing the role of tert-butyl derivatives in identifying metabolic products and pathways (Yoo et al., 2008).
Synthesis of Complex Molecules
Tert-butyl derivatives also play a crucial role in synthesizing complex organic molecules. Wustrow and Wise (1991) described the preparation of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate and its subsequent palladium-catalyzed coupling reactions. This methodology facilitates the synthesis of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, underscoring the utility of tert-butyl derivatives in organic synthesis and the development of novel chemical entities (Wustrow & Wise, 1991).
Advanced Polymer Synthesis
Furthermore, tert-butyl derivatives find applications in polymer science, as demonstrated by Hsiao et al. (2000), who synthesized new polyamides with flexible main-chain ether linkages. These polymers exhibit noncrystallinity, high solubility in polar solvents, and thermal stability, highlighting the versatility of tert-butyl derivatives in creating advanced materials with desirable physical properties (Hsiao et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, indicates that it causes severe skin burns and eye damage. Precautionary measures include rinsing the mouth if swallowed and not inducing vomiting. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .
Mécanisme D'action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that similar compounds have been involved in oxidative self-coupling reactions .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds .
Result of Action
Similar compounds have been involved in oxidative self-coupling reactions .
Action Environment
Similar compounds have been used in various environmental conditions as intermediates in the synthesis of several novel organic compounds .
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJFBQWCBNSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)
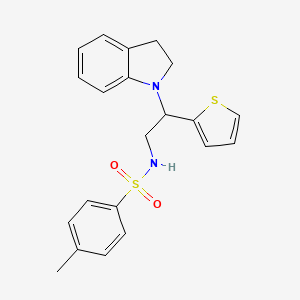
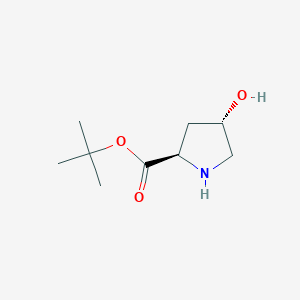

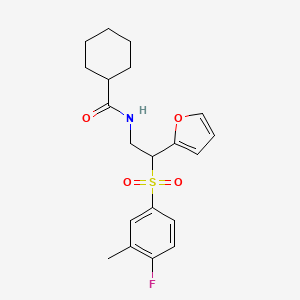
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)
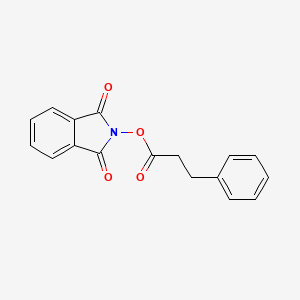
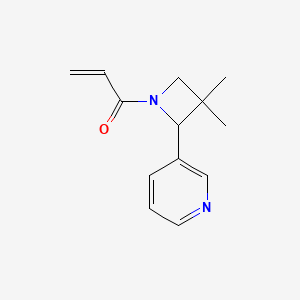
![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

